molecular formula C22H26N2O3 B2376712 N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-33-7

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2376712
CAS No.: 899992-33-7
M. Wt: 366.461
InChI Key: RJACQCFBCAKYMY-UHFFFAOYSA-N
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Description

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group, and an isopropoxybenzoyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 4-isopropoxybenzoyl chloride with N-phenylpiperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to its combination of a piperidine ring with a phenyl and isopropoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-phenyl-N-(4-propan-2-yloxybenzoyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-17(2)27-20-13-11-18(12-14-20)21(25)24(19-9-5-3-6-10-19)22(26)23-15-7-4-8-16-23/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJACQCFBCAKYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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